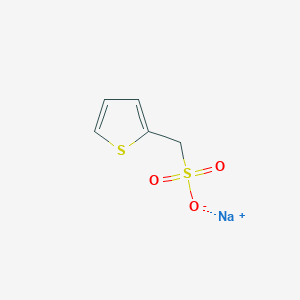
Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanon
Übersicht
Beschreibung
Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C13H23NO2 It features a piperidine ring substituted with a hydroxyethyl group and a cyclopentyl group attached to a methanone moiety
Wissenschaftliche Forschungsanwendungen
Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
This compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, some piperidine derivatives have been found to be ATP-competitive inhibitors, showing selectivity for certain kinases
Biochemische Analyse
Biochemical Properties
Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with receptor tyrosine kinases, which are essential for cell signaling pathways. The nature of these interactions involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity .
Cellular Effects
Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by binding to transcription factors, thereby regulating the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This binding can lead to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which plays a role in cell survival and growth . Additionally, it can inhibit the activity of certain enzymes, thereby modulating their function and affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular metabolism and gene expression, indicating its potential for sustained biological effects .
Dosage Effects in Animal Models
The effects of Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced cell proliferation and improved metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can influence cellular function . The compound can affect metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .
Transport and Distribution
The transport and distribution of Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is critical for its activity and function. The compound contains targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with transcription factors and regulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through alkylation reactions.
Formation of the Methanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Alcohols formed from the reduction of the methanone group.
Substituted Derivatives: Compounds with various substituents on the piperidine ring.
Vergleich Mit ähnlichen Verbindungen
Piperidine Derivatives: Compounds with similar piperidine ring structures, such as piperidine itself and its various substituted forms.
Cyclopentyl Derivatives: Compounds featuring the cyclopentyl group, such as cyclopentylamine.
Hydroxyethyl Derivatives: Compounds with hydroxyethyl groups, such as 2-hydroxyethylamine.
Uniqueness: Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
cyclopentyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-10-7-11-5-8-14(9-6-11)13(16)12-3-1-2-4-12/h11-12,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUFYKKQPAKJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


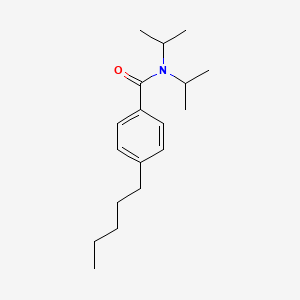
![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)
![2-Thia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1413406.png)
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride](/img/structure/B1413408.png)
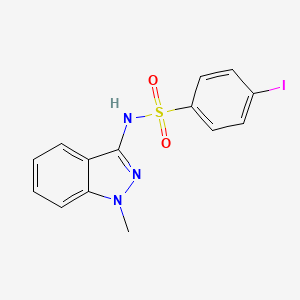
![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1413413.png)
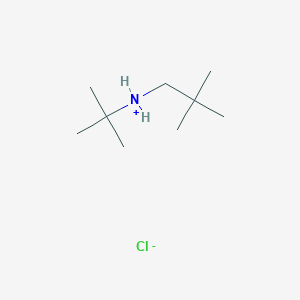
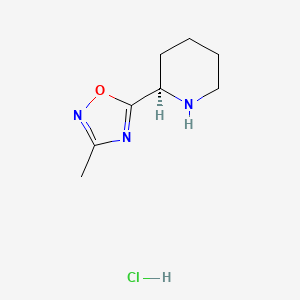
![8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B1413419.png)

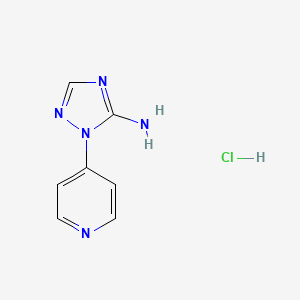
![(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1413422.png)
